3-Amino-1-(piperidin-4-yl)urea dihydrochloride
Overview
Description
“3-Amino-1-(piperidin-4-yl)urea dihydrochloride” is a small molecule organic compound . It has a molecular weight of 231.12 . The IUPAC name for this compound is N-(4-piperidinyl)hydrazinecarboxamide dihydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H14N4O.2ClH/c7-10-6(11)9-5-1-3-8-4-2-5;;/h5,8H,1-4,7H2,(H2,9,10,11);2*1H
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Structural Analysis and Chemical Properties
- Bis(piperidin-1-yl)methanone , a urea derivative featuring two piperidine moieties, exhibits non-crystallographic C2 symmetry with six-membered rings adopting specific conformations. This structural analysis contributes to understanding the geometric and intermolecular interactions of similar compounds in the crystal state (Betz, Gerber, & Schalekamp, 2011).
Synthesis and Chemical Reactivity
- Complexation-induced unfolding of heterocyclic ureas demonstrates the synthesis and structural flexibility of heterocyclic ureas (amides), where ureas unfold to form multiply hydrogen-bonded complexes. This study highlights the compound's potential as a building block for self-assembly and mimics biochemical processes (Corbin et al., 2001).
- Selective functionalization of sp(3) C-H bonds adjacent to nitrogen using (diacetoxyiodo)benzene (DIB) showcases a method for direct diacetoxylation of alpha and beta sp(3) C-H adjacent to a nitrogen atom in piperidine derivatives, revealing the compound's role in facilitating specific chemical reactions (Shu et al., 2009).
Application in Medicinal Chemistry and Pharmacology
- 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase provide insight into the structure-activity relationships of 1,3-disubstituted ureas possessing a piperidyl moiety. This research explores the pharmacokinetic parameters and the potential therapeutic application in reducing inflammatory pain, demonstrating the compound's relevance in drug discovery (Rose et al., 2010).
Environmental Impact and Degradation
- Degradation of imazosulfuron in soil involves 1-(2-chloroimidazo[1,2-alpha]pyridin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea, which is structurally related to 3-Amino-1-(piperidin-4-yl)urea derivatives. This study focuses on the environmental degradation pathways and kinetics, highlighting the ecological considerations of such compounds (Morrica et al., 2001).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-amino-3-piperidin-4-ylurea;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O.2ClH/c7-10-6(11)9-5-1-3-8-4-2-5;;/h5,8H,1-4,7H2,(H2,9,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBVSBNPDCLYDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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